3,3-Dimethylbutyric acid

Description

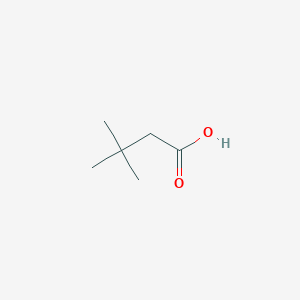

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMQPDHYNJCQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061450 | |

| Record name | Butanoic acid, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 6-7 deg C; [Merck Index] Stench of an odor; [Alfa Aesar MSDS] | |

| Record name | tert-Butylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1070-83-3 | |

| Record name | 3,3-Dimethylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-DIMETHYLBUTYRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYLBUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q80K0TZQ55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,3-Dimethylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 3,3-Dimethylbutyric acid (CAS No. 1070-83-3), a branched-chain carboxylic acid with significant applications as a chemical intermediate in the pharmaceutical and agrochemical industries. This document covers its chemical and physical properties, spectroscopic data, synthesis methodologies, and toxicological profile. Furthermore, it explores the role of this compound derivatives in modulating key signaling pathways, offering insights for drug discovery and development. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using diagrams.

Chemical Identity and Properties

This compound, also known as tert-butylacetic acid, is a six-carbon carboxylic acid.[1] Its structure features a sterically hindered tert-butyl group adjacent to the carboxylic acid moiety, which imparts unique chemical characteristics.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1070-83-3[2] |

| Molecular Formula | C₆H₁₂O₂[2] |

| Molecular Weight | 116.16 g/mol [1] |

| IUPAC Name | 3,3-dimethylbutanoic acid[1] |

| Synonyms | tert-Butylacetic acid, 3,3-Dimethylbutanoic acid[1] |

| InChI Key | MLMQPDHYNJCQAO-UHFFFAOYSA-N[1] |

| SMILES | CC(C)(C)CC(=O)O[1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [3] |

| Melting Point | -11 °C | [4] |

| Boiling Point | 185-190 °C | [4] |

| Density | 0.912 g/mL at 25 °C | [4] |

| Solubility in Water | 19 g/L | [4] |

| Refractive Index (n20/D) | 1.411 | [4] |

| Flash Point | 89 °C (closed cup) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows three distinct signals:

-

A singlet around 1.06 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

A singlet around 2.24 ppm corresponding to the two protons of the methylene (B1212753) group (CH₂).

-

A broad singlet around 11.9 ppm corresponding to the acidic proton of the carboxylic acid group.[6]

2.2. Infrared (IR) Spectroscopy

The IR spectrum is characterized by:

-

A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.

-

A strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

2.3. Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 116. A prominent fragment is often observed at m/z 57, corresponding to the stable tert-butyl cation.

Synthesis of this compound

Several synthetic routes to this compound have been established. Two common methods are detailed below.

3.1. Oxidation of 3,3-Dimethylbutanal

One straightforward method involves the oxidation of the corresponding aldehyde, 3,3-dimethylbutanal.[7]

Caption: General workflow for the synthesis of this compound via oxidation.

Experimental Protocol: Oxidation of 3,3-Dimethylbutyraldehyde (B104332) [8]

-

Reactants: 3,3-dimethylbutyraldehyde (1 mmol), water (2 mL), Cu(OAc)₂·H₂O (0.0001 mmol), Co(OAc)₂·4H₂O (0.0001 mmol).

-

Procedure:

-

To a 15 mL glass reaction tube, add water, 3,3-dimethylbutyraldehyde, Cu(OAc)₂·H₂O, and Co(OAc)₂·4H₂O.

-

Connect an oxygen balloon to the reaction tube.

-

Place the reaction tube in a 20°C water bath and stir the mixture for 3 hours under normal pressure oxygen.

-

Upon completion, the target product is obtained by extraction, concentration, and drying to a constant weight.

-

-

Yield: 95%

3.2. Wolff-Kishner Reduction of 3,3-Dimethyl-2-oxobutyric Acid

A common industrial synthesis involves the Wolff-Kishner reduction of 3,3-dimethyl-2-oxobutyric acid (also known as trimethylpyruvic acid).[9] This method is advantageous as it avoids the use of BF₃, which can be difficult to handle.[9]

Caption: Synthesis of this compound via a Wolff-Kishner reduction pathway.

Experimental Protocol: Wolff-Kishner Reduction [10]

-

Reactants: 3,3-dimethyl-2-oxobutyric acid, hydrazine hydrate, potassium hydroxide (B78521), and a high-boiling solvent like diethylene glycol.

-

Procedure:

-

A mixture of 3,3-dimethyl-2-oxobutyric acid, hydrazine hydrate, and potassium hydroxide in diethylene glycol is heated to reflux for 1 hour to form the hydrazone.

-

The temperature is then raised to approximately 190-200 °C to distill off water and excess hydrazine.

-

The reaction mixture is maintained at this temperature for an additional 3-4 hours to drive the reduction to completion.

-

After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of less than 2.

-

The product is then extracted with an organic solvent (e.g., toluene), and the solvent is removed under reduced pressure to yield this compound.

-

Biological Activity and Applications in Drug Development

This compound itself has limited direct biological activity. However, its derivatives are of significant interest in drug discovery, particularly as inhibitors of histone deacetylases (HDACs) and as peroxisome proliferator-activated receptor (PPAR) agonists.[6][9]

4.1. Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] By removing acetyl groups from histones, HDACs lead to chromatin condensation and transcriptional repression. HDAC inhibitors block this activity, leading to hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced genes, including tumor suppressor genes.[3] This mechanism makes HDAC inhibitors a promising class of anti-cancer agents.[6]

Caption: Mechanism of action of HDAC inhibitors leading to anti-tumor effects.

4.2. Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation.[11] PPAR agonists, which can be derivatives of this compound, are used to treat metabolic disorders such as dyslipidemia and type 2 diabetes.[1]

Caption: PPAR agonist signaling pathway for metabolic regulation.

Toxicology and Safety

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[5] Ingestion may lead to severe and permanent damage to the digestive tract.[12] Inhalation can cause severe irritation of the respiratory tract.[12] Therefore, appropriate personal protective equipment, including gloves, goggles, and a respirator, should be used when handling this chemical.[5] It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[12]

Conclusion

This compound is a valuable chemical intermediate with a well-defined property profile. Its synthesis is achievable through various routes, with the Wolff-Kishner reduction of 3,3-dimethyl-2-oxobutyric acid being a notable industrial method. The true potential of this molecule lies in its utility as a scaffold for the development of potent and selective drug candidates, particularly HDAC inhibitors and PPAR agonists. A thorough understanding of its chemistry and biological applications is essential for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. PPAR agonist - Wikipedia [en.wikipedia.org]

- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]

- 10. US6686501B2 - Processes for preparing 3.3-dimethylbutyric acid - Google Patents [patents.google.com]

- 11. cusabio.com [cusabio.com]

- 12. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3-Dimethylbutyric Acid: Structural Formula and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-dimethylbutyric acid, also known as tert-butylacetic acid, and its structural isomers. This document details the structural formula, physicochemical properties, synthesis protocols, and spectroscopic data of these compounds, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (CAS No. 1070-83-3) is a six-carbon carboxylic acid with the molecular formula C6H12O2. Its unique structure, featuring a sterically hindered tert-butyl group adjacent to the carboxylic acid moiety, imparts specific chemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Understanding its structure and the properties of its isomers is crucial for its effective application in synthetic organic chemistry and drug design.

Structural Formula and Isomerism

The molecular formula C6H12O2 corresponds to several carboxylic acid isomers, each exhibiting distinct physical and chemical properties due to variations in their carbon skeleton.

This compound

The structural formula of this compound is characterized by a butyric acid backbone with two methyl groups attached to the C3 position.

Caption: Structural formula of this compound.

Key Structural Isomers

The primary structural isomers of this compound that are also carboxylic acids include straight-chain and other branched-chain hexanoic acids. The most common isomers are:

-

Hexanoic acid (Caproic acid): A straight-chain carboxylic acid.

-

2-Methylpentanoic acid: A branched-chain isomer with a methyl group at the C2 position.

-

3-Methylpentanoic acid: A branched-chain isomer with a methyl group at the C3 position.

-

4-Methylpentanoic acid: A branched-chain isomer with a methyl group at the C4 position.

Caption: Structures of Hexanoic Acid and its common methyl-branched isomers.

Physicochemical Properties

The structural differences among these isomers lead to variations in their physical properties. The following table summarizes key quantitative data for this compound and its common isomers.

| Property | This compound | Hexanoic Acid | 2-Methylpentanoic Acid | 3-Methylpentanoic Acid |

| CAS Number | 1070-83-3 | 142-62-1 | 97-61-0 | 105-43-1 |

| Molecular Weight ( g/mol ) | 116.16 | 116.16 | 116.16 | 116.16 |

| Melting Point (°C) | -11 | -3.4 | -85 | -41 |

| Boiling Point (°C) | 185-190 | 205 | 196-197 | 196-198 |

| Density (g/mL at 25°C) | 0.912 | 0.929 | 0.926 | 0.930 |

| Refractive Index (n20/D) | 1.411 | 1.416 | 1.415 | 1.416 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Wolff-Kishner reduction of 3,3-dimethyl-2-oxobutanoic acid (trimethylpyruvic acid).

Protocol: Wolff-Kishner Reduction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 28 g of trimethylpyruvic acid, 30 g of hydrazine (B178648) hydrate, and 62.8 g of potassium hydroxide (B78521) in 200 mL of triethylene glycol.[2]

-

Reflux: Heat the mixture to reflux for 2 hours.

-

Distillation: After the reflux period, arrange the apparatus for distillation and carefully distill off the excess hydrazine hydrate.

-

Heating: Continue heating the reaction mixture until the evolution of gas ceases. The internal temperature will typically reach 190-200°C.

-

Work-up:

-

Cool the reaction mixture and add 300 mL of water.

-

Acidify the aqueous solution to a pH of 2 with concentrated hydrochloric acid.

-

Extract the aqueous phase multiple times with toluene.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure and purify the resulting crude product by fractional distillation to yield this compound.

Synthesis of Isomers

Protocol: Oxidation with Diphenyl Diselenide and Hydrogen Peroxide

-

Catalyst Preparation: In a reaction vessel, treat diphenyl diselenide (0.02 mmol) with 30% w/w hydrogen peroxide (1 mmol) and water (0.2 mL) at room temperature with stirring until the mixture becomes colorless.

-

Oxidation: Add 1-hexanol (B41254) (1 mmol) to the prepared catalyst solution.

-

Reaction Monitoring: Stir the reaction mixture for 6 hours.

-

Work-up:

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Purification: Evaporate the solvent under reduced pressure to obtain hexanoic acid.[3]

Protocol: Malonic Ester Synthesis

-

Deprotonation: React diethyl malonate with sodium ethoxide in ethanol (B145695) to form the sodium salt of diethyl malonate.

-

Alkylation: Treat the resulting carbanion with 1-bromopropane (B46711) to introduce the propyl group.

-

Second Alkylation: Deprotonate the mono-alkylated malonic ester with sodium ethoxide and subsequently react with methyl iodide to introduce the methyl group.

-

Hydrolysis and Decarboxylation:

-

Saponify the resulting dialkylated malonic ester with aqueous sodium hydroxide, followed by acidification to yield the dicarboxylic acid.

-

Heat the dicarboxylic acid to induce decarboxylation, yielding 2-methylpentanoic acid.

-

Spectroscopic Analysis Protocols

-

¹H NMR: Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The carboxylic acid proton (–COOH) typically appears as a broad singlet in the downfield region (δ 10-13 ppm).

-

¹³C NMR: The carbonyl carbon of the carboxylic acid group gives a characteristic signal in the range of δ 170-185 ppm.

Samples can be analyzed as a neat liquid film between salt plates (NaCl or KBr). The IR spectrum of a carboxylic acid is characterized by:

-

A very broad O–H stretching absorption from approximately 2500 to 3300 cm⁻¹.[4]

-

A strong C=O stretching absorption between 1700 and 1725 cm⁻¹.[4]

-

A C–O stretching absorption in the region of 1210-1320 cm⁻¹.[4]

Electron ionization mass spectrometry (EI-MS) is commonly used.

-

Molecular Ion (M+): The molecular ion peak is often weak or absent for aliphatic carboxylic acids.

-

Fragmentation: Common fragmentation patterns include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). A characteristic fragmentation for straight-chain carboxylic acids is the McLafferty rearrangement, which results in a prominent peak at m/z 60.[5]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers.

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon Atom | This compound | Hexanoic Acid | 2-Methylpentanoic Acid |

| C1 (COOH) | ~179 | ~180 | ~183 |

| C2 | ~48 | ~34 | ~41 |

| C3 | ~31 | ~24 | ~35 |

| C4 | ~29 (CH₃) | ~31 | ~20 |

| C5 | - | ~22 | ~14 |

| C6 | - | ~14 | - |

| Other (CH₃) | - | - | ~17 (on C2) |

Key IR Absorption Bands (cm⁻¹)

| Functional Group | This compound | Hexanoic Acid | 2-Methylpentanoic Acid |

| O–H Stretch | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |

| C=O Stretch | ~1710 | ~1711 | ~1708 |

| C–O Stretch | ~1295 | ~1285 | ~1250 |

Mass Spectrometry Key Fragments (m/z)

| Compound | Molecular Ion (M+) | Key Fragments |

| This compound | 116 (weak) | 101, 73, 57 (base peak), 41 |

| Hexanoic Acid | 116 (weak) | 73, 60 (McLafferty), 45 |

| 2-Methylpentanoic Acid | 116 (weak) | 87, 74, 57, 43 |

| 3-Methylpentanoic Acid | 116 (weak) | 101, 88, 73, 55 |

Logical Workflow for Isomer Differentiation

The following workflow outlines a logical approach to distinguish between this compound and its common isomers using the spectroscopic data presented.

Caption: Workflow for the differentiation of C6H12O2 carboxylic acid isomers.

Conclusion

This compound and its structural isomers are important compounds in organic synthesis. A thorough understanding of their distinct structures, properties, and spectroscopic signatures is essential for their synthesis, identification, and application in research and development. This guide provides the foundational data and experimental protocols to support these endeavors.

References

Spectroscopic Profile of 3,3-Dimethylbutyric Acid: A Technical Guide

Introduction

3,3-Dimethylbutyric acid, also known as tert-butylacetic acid, is a carboxylic acid with the chemical formula C₆H₁₂O₂. Its branched structure, featuring a tert-butyl group adjacent to the carboxylic acid moiety, gives rise to a distinct spectroscopic signature. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis. The following sections detail the experimental protocols for acquiring this spectroscopic data and present the quantitative findings in a clear, tabular format for easy reference and comparison.

Spectroscopic Data

The structural characterization of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecular structure, functional groups, and fragmentation patterns of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by three distinct signals, corresponding to the three different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.9 | Singlet | 1H | -COOH |

| ~2.24 | Singlet | 2H | -CH₂- |

| ~1.06 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, one for each unique carbon environment.

| Chemical Shift (δ) ppm | Assignment |

| ~179 | -COOH |

| ~48 | -CH₂- |

| ~31 | -C (CH₃)₃ |

| ~29 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its characteristic functional groups, most notably the carboxylic acid group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~2960 | Strong | C-H stretch (Alkyl) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1470 | Medium | C-H bend (Alkyl) |

| ~1415 | Medium | O-H bend (Carboxylic Acid) |

| ~1220 | Strong | C-O stretch (Carboxylic Acid) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 116 | ~5 | [M]⁺ (Molecular Ion) |

| 101 | ~20 | [M - CH₃]⁺ |

| 73 | ~10 | [M - C₃H₇]⁺ |

| 57 | 100 | [C(CH₃)₃]⁺ (Base Peak) |

| 45 | ~30 | [COOH]⁺ |

| 41 | ~45 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The spectral width is typically set to 15-20 ppm.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans are typically acquired to achieve a good signal-to-noise ratio.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid sample is analyzed. A drop of the neat liquid is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The data is typically collected in the range of 4000-400 cm⁻¹.

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the volatile this compound sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer. The sample is vaporized by heating under high vacuum.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller, characteristic charged species.

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Data Processing: The output is a mass spectrum, which is a plot of the relative intensity of the ions as a function of their m/z ratio. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Solubility Profile of 3,3-Dimethylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,3-Dimethylbutyric acid in various solvents. The information presented herein is intended to support research, development, and formulation activities involving this compound. This document summarizes available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Core Concepts in Solubility

This compound, a branched-chain carboxylic acid, exhibits a dual nature in its solubility characteristics. The presence of the polar carboxyl group (-COOH) allows for interactions with polar solvents, while the bulky, nonpolar tert-butyl group influences its affinity for nonpolar environments. This molecular structure dictates its solubility across a range of solvents, a critical parameter for its application in chemical synthesis, drug formulation, and various research contexts.[1]

Quantitative and Qualitative Solubility Data

The solubility of this compound has been determined in water and qualitatively described in several organic solvents. A summary of the available data is presented in the table below for easy comparison.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 19 g/L | Not Specified |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble | Not Specified |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | Not Specified |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Not Specified |

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a standard and widely accepted method for determining the thermodynamic solubility of an organic acid is the Shake-Flask Method followed by Gravimetric or Chromatographic Analysis . This method is considered a "gold standard" for its reliability.[6][7][8][9]

Principle

An excess amount of the solid solute (this compound) is equilibrated with a specific solvent at a constant temperature for an extended period. This ensures the formation of a saturated solution. The concentration of the dissolved solute in the saturated solution is then determined using a suitable analytical technique.

Apparatus and Reagents

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Glass flasks or vials with airtight seals

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

Pipettes and other standard laboratory glassware

-

For Gravimetric Analysis: Evaporating dish, oven

-

For Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

-

Reagents:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

For HPLC Analysis: Mobile phase solvents, reference standards for calibration

-

Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed flask in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical to maintain the constant temperature during this step.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Analysis: Determine the concentration of this compound in the filtered saturated solution using one of the following methods:

-

Gravimetric Analysis: a. Accurately weigh a clean, dry evaporating dish. b. Transfer a known volume of the filtered saturated solution to the evaporating dish. c. Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator). d. Dry the residue in an oven at a temperature below the boiling point of this compound until a constant weight is achieved. e. Cool the dish in a desiccator and weigh it accurately. f. The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish. Calculate the solubility in g/L or other desired units.[7][10]

-

HPLC Analysis: a. Prepare a calibration curve using standard solutions of this compound of known concentrations. b. Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve. c. Inject the diluted sample into the HPLC system. d. Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve. e. Calculate the original solubility, taking into account the dilution factor.[11][12]

-

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for solubility determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 1070-83-3 [chemicalbook.com]

- 3. CAS 1070-83-3: 3,3-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. scielo.br [scielo.br]

- 9. scribd.com [scribd.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. ptfarm.pl [ptfarm.pl]

- 12. sciforum.net [sciforum.net]

Synthesis of 3,3-Dimethylbutyric Acid from Pivalic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 3,3-dimethylbutyric acid, also known as tert-butylacetic acid, starting from pivalic acid (2,2-dimethylpropanoic acid). The primary focus is on the Arndt-Eistert homologation, a classic method for one-carbon chain extension of carboxylic acids. An alternative two-step pathway involving the reduction of a pivalic acid derivative to pivalaldehyde followed by oxidation is also detailed. This document includes in-depth experimental protocols, quantitative data, and workflow visualizations to assist researchers in the practical application of these synthetic methodologies.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its synthesis from the readily available and structurally similar pivalic acid requires a one-carbon homologation. This guide explores the feasible and documented synthetic transformations to achieve this conversion, providing detailed procedural information and expected outcomes.

Primary Synthetic Route: Arndt-Eistert Homologation

The Arndt-Eistert reaction is a reliable method for the homologation of carboxylic acids.[1][2] The overall transformation from pivalic acid to this compound via this route can be summarized in three key steps:

-

Formation of Pivaloyl Chloride: Pivalic acid is converted to its more reactive acid chloride derivative.

-

Formation of 1-Diazo-3,3-dimethyl-2-butanone (B8682738): Pivaloyl chloride is reacted with diazomethane (B1218177) to produce a diazoketone.

-

Wolff Rearrangement: The diazoketone undergoes a silver-catalyzed rearrangement in the presence of water to yield the desired this compound.[3][4]

Experimental Protocols

Step 1: Synthesis of Pivaloyl Chloride

This procedure details the conversion of pivalic acid to pivaloyl chloride using thionyl chloride.[5]

-

Materials:

-

Pivalic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (optional, catalyst)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place pivalic acid.

-

Slowly add thionyl chloride (1.2-1.5 molar equivalents). A catalytic amount of DMF can be added to increase the reaction rate.

-

The reaction mixture is heated to 40-60°C.[5]

-

The reaction is monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete in about 2 hours.[5]

-

After cooling, the excess thionyl chloride is removed by distillation.

-

The crude pivaloyl chloride is then purified by fractional distillation.

-

Step 2: Synthesis of 1-Diazo-3,3-dimethyl-2-butanone

This step involves the reaction of pivaloyl chloride with diazomethane. Caution: Diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Materials:

-

Pivaloyl chloride

-

Diazomethane (CH₂N₂) in a suitable solvent (e.g., diethyl ether)

-

Triethylamine (optional, to scavenge HCl)[2]

-

-

Procedure:

-

A solution of pivaloyl chloride in an anhydrous, inert solvent (e.g., diethyl ether) is cooled to 0°C in an ice bath.

-

An ethereal solution of diazomethane (at least two equivalents) is added slowly to the cooled pivaloyl chloride solution with gentle stirring.[6] The use of excess diazomethane is necessary to react with the HCl byproduct.[2]

-

The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature.

-

The completion of the reaction can be monitored by the disappearance of the acid chloride.

-

Excess diazomethane can be quenched by the careful addition of a few drops of acetic acid.

-

The solvent is removed under reduced pressure to yield the crude diazoketone, which is often used in the next step without further purification.

-

Step 3: Synthesis of this compound via Wolff Rearrangement

The diazoketone is rearranged in the presence of a silver catalyst and water to form the final product.[3]

-

Materials:

-

1-Diazo-3,3-dimethyl-2-butanone

-

Silver(I) oxide (Ag₂O) or silver benzoate (B1203000) as a catalyst[3]

-

Water

-

A suitable solvent (e.g., dioxane or THF)

-

-

Procedure:

-

The crude 1-diazo-3,3-dimethyl-2-butanone is dissolved in a solvent such as dioxane.

-

Water is added to the solution.

-

A catalytic amount of silver(I) oxide is added to the mixture.

-

The reaction mixture is heated, often to reflux, to induce the Wolff rearrangement. The rearrangement is characterized by the evolution of nitrogen gas.

-

After the reaction is complete (cessation of gas evolution), the mixture is cooled.

-

The silver catalyst is removed by filtration.

-

The filtrate is then worked up by extraction with an organic solvent. The organic layer is dried and the solvent is evaporated to yield crude this compound.

-

The final product can be purified by distillation or recrystallization.

-

Quantitative Data

The following table summarizes the typical yields for each step of the Arndt-Eistert homologation of pivalic acid.

| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Reference(s) |

| 1 | Pivalic Acid | Pivaloyl Chloride | Thionyl Chloride | 75-95% | [5] |

| 2 & 3 | Pivaloyl Chloride | This compound | 1. Diazomethane2. Ag₂O, H₂O | Yields for this specific substrate are not widely reported but are generally moderate for the Arndt-Eistert sequence. | [1][2] |

Alternative Synthetic Route: Reduction and Oxidation

An alternative pathway to this compound involves the reduction of pivaloyl chloride to pivalaldehyde, followed by the oxidation of the aldehyde to the carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Pivalaldehyde (Rosenmund Reduction)

This procedure details the catalytic reduction of pivaloyl chloride to pivalaldehyde.

-

Materials:

-

Pivaloyl chloride

-

Palladium on carbon (Pd/C) catalyst

-

Quinoline-sulfur (catalyst poison)

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., toluene)

-

Acid scavenger (e.g., an organic tertiary amine)

-

-

Procedure:

-

A reaction vessel is charged with the Pd/C catalyst, the quinoline-sulfur poison, and the anhydrous solvent.

-

A solution of pivaloyl chloride and the acid scavenger in the solvent is added.

-

The vessel is flushed with hydrogen gas and the reaction is carried out under a hydrogen atmosphere (pressure may vary, e.g., 0.1-0.8 MPa).[7]

-

The reaction temperature is maintained between 20-120°C.[7]

-

Upon completion, the catalyst is filtered off.

-

The filtrate is washed to remove the acid scavenger and its salt.

-

The organic layer is dried and the solvent is removed. The crude pivalaldehyde is then purified by distillation.

-

Step 2: Oxidation of Pivalaldehyde to this compound

This procedure describes the oxidation of pivalaldehyde to the target carboxylic acid. Strong oxidizing agents can be used for this transformation.[8]

-

Materials:

-

Pivalaldehyde (3,3-dimethylbutanal)

-

Potassium permanganate (B83412) (KMnO₄)

-

A suitable solvent system (e.g., acetone/water or tert-butanol/water with a phase transfer catalyst)

-

-

Procedure:

-

Pivalaldehyde is dissolved in a suitable solvent.

-

A solution of potassium permanganate in water is added dropwise to the aldehyde solution, typically at a low temperature (e.g., 0-10°C) to control the exotherm.

-

The reaction is stirred until the purple color of the permanganate disappears.

-

The reaction mixture is then worked up by filtering off the manganese dioxide precipitate.

-

The filtrate is acidified, and the product is extracted with an organic solvent.

-

The organic extracts are dried and the solvent is evaporated to give this compound, which can be further purified by distillation or recrystallization.

-

Quantitative Data

The following table summarizes the typical yields for the reduction and oxidation steps.

| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Reference(s) |

| 1 | Pivaloyl Chloride | Pivalaldehyde | H₂, Poisoned Pd/C | 52-54% | [7] |

| 2 | Pivalaldehyde | This compound | Strong Oxidizing Agent (e.g., KMnO₄) | Generally high for aldehyde oxidations | [8] |

Conclusion

The synthesis of this compound from pivalic acid is most directly achieved through the Arndt-Eistert homologation. While this method is well-established, it involves the use of hazardous diazomethane. The alternative route, involving the reduction of pivaloyl chloride to pivalaldehyde followed by oxidation, offers a potentially safer, albeit two-step, alternative. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available reagents, and safety considerations. This guide provides the necessary foundational information for the successful execution of these synthetic pathways.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. atamankimya.com [atamankimya.com]

- 6. Arndt-eistert homologation | PPTX [slideshare.net]

- 7. CN1562931A - Method for synthesizing pivalaldehyde - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

The Biological Landscape of 3,3-Dimethylbutyric Acid and Its Derivatives: A Technical Guide for Researchers

For correspondence: [AI Assistant's Contact Information]

Abstract

3,3-Dimethylbutyric acid, a structurally unique short-chain fatty acid, is a molecule of growing interest in the fields of pharmacology and agrochemistry. Primarily utilized as a versatile chemical intermediate, recent studies have begun to shed light on its intrinsic biological activities and those of its derivatives. This technical guide provides a comprehensive overview of the current understanding of the biological effects of this compound and its derivatives, with a focus on their immunomodulatory, histone deacetylase (HDAC) inhibitory, and potential antimicrobial and anticancer activities. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction

This compound (also known as tert-butylacetic acid) is a carboxylic acid characterized by a tert-butyl group attached to the alpha-carbon. This structural feature imparts specific steric and lipophilic properties that make it a valuable building block in organic synthesis.[1] Its applications are extensive, serving as a critical intermediate in the production of pharmaceuticals and pesticides.[1][2][3][4] Beyond its role as a synthetic precursor, emerging research suggests that this compound and its derivatives possess direct biological activities that warrant further investigation for therapeutic and other applications.

This guide will delve into the known biological functions of this compound, drawing parallels with the well-studied effects of butyric acid where relevant, and will summarize the activities of its known derivatives.

Biological Activities

The biological activities of this compound and its derivatives are multifaceted, with emerging evidence pointing towards its role in immunomodulation, epigenetic regulation, and as a scaffold for antimicrobial and anticancer agents.

Immunomodulatory Effects

Recent in vivo studies have highlighted the potential of this compound as an immunomodulatory agent. In a murine model of collagen-induced arthritis, administration of this compound led to a significant reduction in disease severity.[1] This effect is thought to be mediated, at least in part, by the modulation of pro-inflammatory cytokine secretion from macrophages.[1]

The mechanism of action for the immunomodulatory effects of short-chain fatty acids like butyrate (B1204436) is often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Butyrate has been shown to attenuate the degradation and phosphorylation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

Histone Deacetylase (HDAC) Inhibition

This compound is a structural analog of butyric acid, a well-known inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, compounds like butyrate can induce hyperacetylation of histones, resulting in a more open chromatin conformation and the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis. This mechanism is a key area of investigation for anticancer drug development. While direct quantitative data for this compound as an HDAC inhibitor is not yet available, its structural similarity to butyrate suggests it may possess similar activity.

Anticancer and Antimicrobial Potential of Derivatives

While research on the direct anticancer and antimicrobial properties of this compound is limited, it serves as a key precursor for the synthesis of derivatives with demonstrated biological activity.

-

Anticancer Derivatives: Although no quantitative data for simple derivatives of this compound is available, more complex molecules incorporating a methylbutanoic acid moiety have shown cytotoxic effects against cancer cell lines. This suggests that the this compound scaffold can be a valuable component in the design of novel anticancer agents.

-

Antimicrobial Derivatives: this compound is used in the synthesis of imidazo[4,5-c]pyridine derivatives, which have been investigated for their antimicrobial properties.[2]

Quantitative Data on Biological Activity

A significant gap exists in the literature regarding the quantitative biological activity of simple, direct derivatives of this compound. The following tables summarize the available data for more complex derivatives that incorporate a related structural motif.

Table 1: Anticancer Activity of Selected Butyric Acid Derivatives

| Compound Class | Cell Line | Activity | Value |

| Pinostrobin Butyrate | T47D (Breast Cancer) | IC50 | 0.40 mM |

| Pinostrobin Butyrate | Vero (Normal) | CC50 | 0.89 mM |

Table 2: Antimicrobial Activity of Selected Imidazo[4,5-c] and Imidazo[4,5-b]pyridine Derivatives

| Compound ID | Target Organism | Activity | Value (µg/mL) |

| 2g | Staphylococcus aureus | MIC | 4-8 |

| 2h | Staphylococcus aureus | MIC | 4-8 |

| 4a | Staphylococcus aureus | MIC | 4-8 |

| 4b | Staphylococcus aureus | MIC | 4-8 |

Note: The compounds listed are not direct derivatives of this compound but represent classes of molecules where this acid is a potential synthetic precursor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives.

In Vitro Macrophage Cytokine Release Assay

This protocol is designed to assess the immunomodulatory effects of test compounds on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound or its derivatives

-

Phosphate-buffered saline (PBS)

-

Multi-well culture plates (24- or 96-well)

-

ELISA kits for target cytokines (e.g., TNF-α, IL-6)

-

Plate reader

Procedure:

-

Cell Culture: Culture macrophage cells in T-75 flasks until they reach 80-90% confluency.

-

Seeding: Harvest cells and seed them into multi-well plates at a density of 1 x 105 cells/well. Allow cells to adhere overnight.

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound (this compound or its derivative). A vehicle control (e.g., DMSO) should be included. Incubate for 1-2 hours.

-

Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates to pellet any detached cells and carefully collect the supernatant.

-

Cytokine Quantification: Determine the concentration of cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control.

Histone Deacetylase (HDAC) Activity Assay

This protocol describes a general method for measuring the inhibitory activity of compounds on HDAC enzymes using a fluorogenic substrate.

Materials:

-

HeLa or other cell line nuclear extract as a source of HDACs

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

This compound or its derivatives

-

Known HDAC inhibitor as a positive control (e.g., Trichostatin A)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

Reaction Setup: In a 96-well black microplate, add the nuclear extract, assay buffer, and the test compound or control.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Development: Stop the HDAC reaction and initiate the development reaction by adding the developer solution. Incubate at 37°C for a further period (e.g., 15-30 minutes).

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the minimum inhibitory concentration of a compound against a specific bacterium.

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound derivative

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a molecule with established importance as a synthetic intermediate and emerging potential as a biologically active agent. While its direct biological effects are still under active investigation, the activities of its structural analog, butyric acid, and various complex derivatives suggest promising avenues for future research. The immunomodulatory effects, likely mediated through NF-κB and HDAC inhibition, present opportunities for the development of new therapeutics for inflammatory diseases. Furthermore, the use of this compound as a scaffold for generating novel antimicrobial and anticancer agents warrants continued exploration.

A critical next step for the field will be the systematic synthesis and biological evaluation of simple ester and amide derivatives of this compound to establish a clear structure-activity relationship and to uncover the full therapeutic potential of this intriguing molecule. The detailed experimental protocols provided in this guide are intended to facilitate such future investigations.

References

3,3-Dimethylbutyric Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutyric acid, also known as tert-butylacetic acid, is a sterically hindered carboxylic acid that has emerged as a crucial building block in various fields of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural feature, the bulky tert-butyl group adjacent to the carboxylic acid functionality, imparts specific physicochemical properties to molecules, influencing their reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, and key applications as a synthetic intermediate. Detailed experimental protocols for its synthesis and derivatization are provided, along with a summary of its quantitative data and visualizations of key synthetic pathways.

Properties of this compound

The physical and spectroscopic properties of this compound are fundamental to its application in synthesis. These properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1070-83-3 | [1] |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Melting Point | -11 °C | [2] |

| Boiling Point | 185-190 °C | [3] |

| Density | 0.912 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.411 | [3] |

| Solubility | Soluble in water (19 g/L) | [2] |

| Flash Point | 89 °C (closed cup) | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, 300 MHz) | δ 11.9 (s, 1H, COOH), 2.24 (s, 2H, CH₂), 1.06 (s, 9H, C(CH₃)₃) | [3] |

| ¹³C NMR (CDCl₃) | δ 179.9 (C=O), 47.5 (CH₂), 30.7 (C(CH₃)₃), 29.5 (C(CH₃)₃) | [3] |

| Infrared (IR) | Broad peak ~3000 cm⁻¹ (O-H stretch), ~1710 cm⁻¹ (C=O stretch) | [4] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 116 | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Oxidation of 3,3-Dimethylbutanal

A common and efficient method involves the oxidation of 3,3-dimethylbutanal.[1]

Experimental Protocol: Oxidation of 3,3-Dimethylbutanal

-

Materials: 3,3-dimethylbutanal, Copper(II) acetate (B1210297) monohydrate, Cobalt(II) acetate tetrahydrate, Water, Oxygen.

-

Procedure:

-

To a 15 mL glass reaction tube, add water (2 mL), 3,3-dimethylbutanal (1 mmol), Cu(OAc)₂·H₂O (0.0001 mmol, 0.01% mole fraction), and Co(OAc)₂·4H₂O (0.0001 mmol, 0.01% mole fraction).[1]

-

Connect an oxygen balloon to the reaction tube.[1]

-

Stir the reaction mixture at 20 °C under an oxygen atmosphere (760.051 Torr) for 3 hours.[1]

-

Upon completion, the reaction mixture can be worked up by acidification and extraction with an organic solvent to isolate the this compound.

-

-

Yield: 95%[1]

Wolff-Kishner Reduction of 2-Oxo-3,3-dimethylbutanoic Acid

Another high-yielding method is the Wolff-Kishner reduction of 2-oxo-3,3-dimethylbutanoic acid (also known as trimethylpyruvic acid).[6]

Experimental Protocol: Wolff-Kishner Reduction

-

Materials: 2-oxo-3,3-dimethylbutanoic acid, Hydrazine (B178648) hydrate (B1144303), Potassium hydroxide (B78521), Triethylene glycol, Toluene, Concentrated hydrochloric acid.

-

Procedure:

-

In a suitable reaction vessel, combine 28 g of 2-oxo-3,3-dimethylbutanoic acid, 30 g of hydrazine hydrate, and 62.8 g of potassium hydroxide in 200 ml of triethylene glycol.[6]

-

Heat the mixture to reflux for 2 hours.[6]

-

Distill off the excess hydrazine hydrate and continue heating until the evolution of gas ceases. The internal temperature will reach 190 to 200 °C.[6]

-

After cooling, add 300 ml of water and adjust the pH to 2 with concentrated hydrochloric acid.[6]

-

Extract the aqueous phase several times with toluene.[6]

-

Combine the organic phases and perform fractional distillation to isolate the product.[6]

-

-

Yield: 90% (isolated at 66-68 °C and 8 mbar).[6]

This compound as a Building Block

The synthetic utility of this compound lies in its ability to be converted into various reactive intermediates, primarily its acid chloride, which can then be used in a range of acylation reactions.

Synthesis of 3,3-Dimethylbutyryl Chloride

The conversion of this compound to its highly reactive acid chloride is a key step for many of its applications.

Experimental Protocol: Synthesis of 3,3-Dimethylbutyryl Chloride

-

Materials: this compound, Phosphorus trichloride.

-

Procedure:

-

Add this compound to a reactor and begin stirring.

-

Slowly add phosphorus trichloride.

-

Heat the reaction mixture to the reaction temperature and maintain for a specified time.

-

After the reaction is complete, cool the mixture to room temperature and allow it to stand for stratification.

-

Separate the lower layer of phosphorous acid as a by-product.

-

The upper layer containing the crude acid chloride is then purified by vacuum distillation, collecting the fraction at 79-81 °C under an absolute pressure of 20 KPa.

-

-

Yield: Not specified in the provided context, but this is a standard and generally high-yielding reaction.

Esterification Reactions

This compound can undergo Fischer esterification with various alcohols in the presence of an acid catalyst to form the corresponding esters. These esters have applications as flavoring agents and in the fragrance industry.[7][8]

Experimental Protocol: Fischer Esterification with Ethanol (B145695) (General Procedure)

-

Materials: this compound, Ethanol (in excess), Concentrated sulfuric acid (catalyst).

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine this compound and a large excess of ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for a sufficient period to reach equilibrium. The reaction can be monitored by TLC or GC.

-

After cooling, the excess ethanol is removed by distillation.

-

The residue is diluted with water and extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.

-

The product, ethyl 3,3-dimethylbutyrate, can be further purified by distillation.

-

Friedel-Crafts Acylation

3,3-Dimethylbutyryl chloride is an excellent reagent for Friedel-Crafts acylation reactions, allowing for the introduction of the 3,3-dimethylbutanoyl group onto aromatic rings.[9][10]

Experimental Protocol: Friedel-Crafts Acylation of Benzene (General Procedure)

-

Materials: Benzene, 3,3-Dimethylbutyryl chloride, Aluminum chloride (AlCl₃).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride in an excess of dry benzene.

-

Cool the mixture in an ice bath.

-

Slowly add 3,3-dimethylbutyryl chloride to the stirred suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC or GC.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

The resulting ketone, 1-phenyl-3,3-dimethylbutan-1-one, can be purified by distillation or chromatography.

-

Applications in Drug Development and Agrochemicals

The unique steric and electronic properties conferred by the tert-butyl group make this compound a valuable synthon in medicinal chemistry and agrochemical research.

The Role of the tert-Butyl Group

The tert-butyl moiety is often incorporated into drug candidates to:

-

Provide Steric Hindrance: This can shield susceptible functional groups from metabolic degradation, thereby increasing the drug's half-life. It can also direct reactions to specific sites during synthesis.

-

Modulate Receptor Binding: The bulkiness of the group can enforce a specific conformation of the molecule, leading to enhanced binding affinity and selectivity for the target receptor.

-

Improve Lipophilicity: The non-polar nature of the tert-butyl group can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of Neotame (B1678184)

A prominent application of a derivative of this compound is in the synthesis of the high-intensity artificial sweetener, neotame.[11][12] Neotame is produced through the reductive amination of aspartame (B1666099) with 3,3-dimethylbutyraldehyde (B104332).[11]

Experimental Protocol: Synthesis of Neotame

-

Materials: Aspartame, 3,3-Dimethylbutyraldehyde, Methanol (B129727), Palladium on carbon (Pd/C) catalyst, Hydrogen gas.

-

Procedure:

-

In a reaction vessel, dissolve aspartame and 3,3-dimethylbutyraldehyde in methanol.[12]

-

Add a catalytic amount of palladium on carbon.[12]

-

Pressurize the vessel with hydrogen gas.[12]

-

Stir the reaction mixture at a controlled temperature until the reaction is complete.

-

Filter off the catalyst.

-

The methanol is removed by distillation, and the crude neotame is crystallized from water.[12]

-

The product can be further purified by recrystallization.

-

-

Yield: Crude product yields are typically around 70-72%, with the final product yield being approximately 65%.[13]

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of this compound as a building block in organic synthesis.

Caption: Synthetic workflow of this compound.

Role of the tert-Butyl Group in Medicinal Chemistry

This diagram illustrates the key roles the tert-butyl group, and by extension, synthons like this compound, play in drug design.

Caption: Influence of the tert-butyl group in drug design.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its unique structural features, particularly the sterically demanding tert-butyl group, provide a powerful tool for chemists to modulate the properties of target molecules. The synthetic routes to this compound are well-established and high-yielding, and its conversion to key intermediates like 3,3-dimethylbutyryl chloride opens up a wide range of applications in acylation chemistry. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the properties and reactivity of this building block is essential for the design and creation of novel and effective molecules.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound(1070-83-3) 13C NMR spectrum [chemicalbook.com]

- 4. This compound(1070-83-3) IR Spectrum [m.chemicalbook.com]

- 5. Butanoic acid, 3,3-dimethyl- [webbook.nist.gov]

- 6. EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid - Google Patents [patents.google.com]

- 7. athabascau.ca [athabascau.ca]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Neotame | C20H30N2O5 | CID 9810996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN103145796B - Synthesis process of neotame - Google Patents [patents.google.com]

The Discovery and Enduring Legacy of tert-Butylacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butylacetic acid, systematically named 2,2-dimethylpropanoic acid and commonly known as pivalic acid, is a saturated fatty acid with a unique sterically hindered tert-butyl group attached to the carboxylic acid moiety. This structural feature imparts remarkable chemical stability and has led to its widespread application in various fields, from organic synthesis to the development of pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of tert-butylacetic acid, detailing the seminal experimental protocols, key scientific figures, and the evolution of its synthesis and applications.

The Dawn of a New Structure: Aleksandr Butlerov and the First Synthesis

The discovery of tert-butylacetic acid is intrinsically linked to the pioneering work of the Russian chemist Aleksandr Mikhailovich Butlerov on the theory of chemical structure. In the 1870s, Butlerov was deeply engaged in synthesizing and characterizing isomers to validate his revolutionary idea that the properties of a molecule are determined by the specific arrangement of its atoms.

In 1874 , Butlerov reported the first synthesis of a new C5 carboxylic acid, which he named "trimethylessigsäure" (trimethylacetic acid), now known as tert-butylacetic acid or pivalic acid.[1][2][3][4] His work, published in Justus Liebig's Annalen der Chemie, was a landmark achievement that not only introduced a new compound but also provided compelling evidence for the existence of branched-chain isomers, a cornerstone of his structural theory.[3]

The logical progression of Butlerov's work is visualized in the following diagram:

Early Synthetic Methodologies: From Laboratory Curiosities to Practical Precursors

Following Butlerov's discovery, several laboratory-scale methods for the synthesis of tert-butylacetic acid were developed. These early protocols, while not always efficient by modern standards, were crucial for enabling further study of the compound's properties and reactivity.

Oxidation of Pinacolone (B1678379)

One of the earliest methods involved the oxidation of pinacolone. Pinacolone itself can be synthesized from the pinacol (B44631) rearrangement of pinacol. The subsequent oxidation of pinacolone to tert-butylacetic acid can be achieved using various oxidizing agents, with the haloform reaction being a notable example.

This protocol is adapted from established laboratory procedures.

Materials:

-

Pinacolone

-

Sodium hydroxide (B78521) (NaOH)

-

Bromine (Br₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Ice

Procedure:

-

A solution of sodium hydroxide (330 g) in water (2.8 L) is prepared in a 5-L round-bottomed flask equipped with a mechanical stirrer. The solution is cooled to 0°C in an ice-salt bath.

-

While vigorously stirring, bromine (480 g) is added from a separatory funnel at a rate that maintains the temperature below 10°C.

-

The resulting sodium hypobromite (B1234621) solution is cooled back to 0°C, and pinacolone (100 g) is added.

-

The reaction mixture is stirred at room temperature for 3 hours after the initial reaction subsides.

-

The mixture is then steam distilled to remove bromoform.

-

The remaining solution is cooled, and concentrated sulfuric acid is cautiously added.

-

The acidified solution is distilled to yield an aqueous solution of tert-butylacetic acid.

-

The tert-butylacetic acid is separated from the aqueous layer and purified by distillation.

Yield: 71-74%

Carbonation of a Grignard Reagent

The development of Grignard reagents by Victor Grignard in the early 20th century provided a versatile new route to carboxylic acids. The reaction of tert-butylmagnesium chloride with carbon dioxide (as dry ice) followed by acidic workup became a reliable method for the laboratory synthesis of tert-butylacetic acid.

This protocol is based on procedures found in Organic Syntheses.[5]

Materials:

-

tert-Butyl chloride

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Concentrated hydrochloric acid (HCl)

-

Ice

Procedure:

-

In a 3-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, magnesium turnings (61 g) are placed and covered with anhydrous ether (200 mL).

-

A small amount of tert-butyl chloride is added to initiate the reaction, which may be facilitated by the addition of a crystal of iodine.

-

A solution of tert-butyl chloride (227 g) in anhydrous ether (1100 mL) is added dropwise over 6-8 hours while stirring.

-

The resulting Grignard reagent is then slowly poured over an excess of crushed dry ice in a separate container with vigorous stirring.

-

After the addition is complete, the mixture is allowed to warm to room temperature.

-